RSV604 (R enantiomer)

描述

BenchChem offers high-quality RSV604 (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RSV604 (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

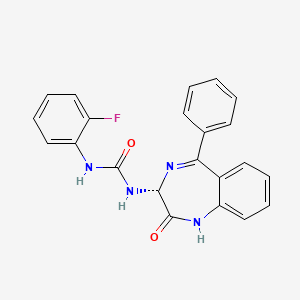

1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPVBMVUENFFLL-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The RSV Nucleocapsid Protein: Unraveling the Target of the RSV604 R Enantiomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and immunocompromised adults. The development of effective antiviral therapeutics is a critical area of research. Among the compounds investigated, RSV604, a novel benzodiazepine derivative, has shown promise by targeting a key component of the viral replication machinery. This technical guide delves into the molecular target of the R enantiomer of RSV604, providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Molecular Target: RSV Nucleocapsid (N) Protein

While RSV604 is a racemic mixture, studies have demonstrated that the antiviral activity is predominantly associated with the S enantiomer .[1] The R enantiomer has been reported to be less active against RSV.[4]

Mechanism of Action

RSV604 exerts its antiviral effect through a dual mechanism that disrupts the function of the N protein, ultimately leading to the inhibition of viral replication. This multifaceted approach includes:

-

Inhibition of Viral RNA Synthesis: In susceptible cell lines, such as HeLa cells, RSV604 has been shown to block the synthesis of viral RNA.[2][3] However, this effect is cell-line dependent, as the compound shows minimal activity in inhibiting RNA synthesis in other cell lines like BHK-21.[3] Interestingly, RSV604 does not inhibit viral RNA synthesis in subgenomic replicon systems or in cell-free RNP assays, suggesting that its mechanism of action is not a direct inhibition of the pre-formed replication complex.[2][3] This indicates that RSV604 likely acts at a stage prior to the formation of the functional viral replication complex.[2][3]

-

Reduction of Progeny Virus Infectivity: A consistent finding across different cell lines is the ability of RSV604 to abolish the infectivity of the released virus particles.[3] This suggests that even when viral replication is not completely blocked, the resulting virions are non-infectious, thereby preventing the spread of the virus to new cells.

The following diagram illustrates the proposed mechanism of action of RSV604.

Caption: Proposed dual mechanism of action of RSV604 on the RSV replication cycle.

Quantitative Data

The following tables summarize the available quantitative data for RSV604. It is important to note that while the S enantiomer is the active form, most of the detailed quantitative analysis has been published for the racemic mixture of RSV604.

Table 1: Binding Affinity of Racemic RSV604 to RSV Nucleocapsid (N) Protein

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| RSV604 (racemic) | Recombinant RSV N Protein | Surface Plasmon Resonance (SPR) | 1.6 ± 0.4 µM | [3] |

Table 2: In Vitro Antiviral Activity of RSV604 (S-enantiomer)

| Assay Type | Cell Line | RSV Strain(s) | EC50 | Reference |

| Plaque Reduction Assay | HEp-2 | Laboratory strains (RSS, Long, A2, B) | 0.5 - 0.9 µM | [1] |

| Plaque Reduction Assay | HEp-2 | 40 Clinical Isolates (A and B subtypes) | 0.8 ± 0.2 µM | [1] |

| XTT Assay (inhibition of virus-induced cell death) | HEp-2 | RSS | 0.86 µM | [1] |

| Cell ELISA (reduction of viral antigen synthesis) | HEp-2 | RSS | 1.7 µM | [1] |

| RSV ELISA | HeLa | A2 | ~2 µM | [3] |

| RSV ELISA | HEp-2 | A2 | 1.8 ± 0.15 µM | [3] |

| RSV ELISA | BHK-21 | A2 | >50 µM | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize the target and mechanism of action of RSV604.

Determination of Antiviral Activity (EC50)

a) Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

-

Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a known amount of RSV.

-

Compound Treatment: Serial dilutions of RSV604 are added to the wells.

-

Overlay: After a period of viral adsorption, the medium is removed and replaced with an overlay medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50.

b) XTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: HEp-2 cells are seeded in 96-well plates.

-

Infection and Treatment: Cells are infected with RSV and treated with serial dilutions of RSV604.

-

Incubation: The plates are incubated until a significant cytopathic effect is observed in the untreated, infected wells.

-

XTT Reagent Addition: The XTT reagent is added to each well. Metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: The absorbance is measured using a microplate reader.

-

EC50 Calculation: The EC50 is the concentration of the compound that results in a 50% protection of cells from virus-induced death.

Target Binding Affinity - Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.

-

Immobilization of N Protein: Recombinant RSV N protein is immobilized on the surface of a sensor chip.

-

Injection of RSV604: A solution containing RSV604 is flowed over the sensor chip surface.

-

Detection of Binding: The binding of RSV604 to the immobilized N protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

-

Kinetic Analysis: The association and dissociation rates are measured from the sensorgram (a plot of the SPR signal versus time).

-

Kd Calculation: The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant to the association rate constant.

The following diagram outlines the workflow for determining the binding affinity of RSV604 to the N protein using SPR.

Caption: Workflow for determining the binding affinity of RSV604 to the N protein.

Generation and Sequencing of Resistant Mutants

This process is crucial for identifying the drug's target by observing which viral protein mutates to overcome the drug's effect.

-

Serial Passage: RSV is cultured in the presence of increasing concentrations of RSV604 over multiple passages. This creates selective pressure for the emergence of resistant viruses.

-

Isolation of Resistant Virus: Viruses that can replicate in the presence of high concentrations of the compound are isolated.

-

Plaque Purification: The resistant virus population is purified by picking and expanding single plaques.

-

RNA Extraction and RT-PCR: Viral RNA is extracted from the purified resistant virus, and the entire viral genome is reverse-transcribed and amplified using PCR.

-

DNA Sequencing: The amplified viral DNA is sequenced to identify any mutations that are present in the resistant virus but not in the wild-type virus.

-

Mutation Mapping: The identified mutations are mapped to the corresponding viral genes. For RSV604, mutations were consistently found in the gene encoding the N protein.[1]

Conclusion

References

- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Stereoselective Synthesis of the RSV Inhibitor RSV604

Audience: Researchers, scientists, and drug development professionals.

Abstract

Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly, with no effective antiviral treatment widely available. This has driven extensive research into novel therapeutic agents. This technical whitepaper details the discovery, mechanism of action, and synthesis of RSV604, a potent, first-in-class inhibitor of the RSV nucleocapsid (N) protein. The initial discovery from a high-throughput screen identified a racemic benzodiazepine compound. Subsequent chiral separation and analysis revealed that the antiviral activity resided almost exclusively in the (S)-enantiomer, which was named RSV604. This guide provides a comprehensive overview of the lead identification process, the critical role of stereochemistry in its biological activity, its unique dual mechanism of action, and detailed experimental protocols for key biological assays.

Discovery and Lead Optimization

The journey to identify RSV604 began with a high-throughput screening (HTS) of approximately 20,000 small molecules from the Arrow Therapeutics corporate collection.[1] The primary screen utilized a cell-based XTT assay to identify compounds capable of protecting virally-infected cells from RSV-induced cell death.

From Racemic Hit to Chiral Candidate

The HTS campaign led to the selection of a lead compound, A-33903, a racemic 1,4-benzodiazepine derivative, which showed moderate activity against several laboratory strains of RSV.[1][2] A critical step in the optimization process was the separation of the two enantiomers of A-33903. This revealed that the antiviral potency was predominantly associated with the (S)-enantiomer.[1] The corresponding (R)-enantiomer was found to be consistently and significantly less active. This discovery established a clear stereochemical requirement for potent inhibition and dictated that all subsequent optimization efforts focus exclusively on the (S)-enantiomer series.[1]

Iterative cycles of chemical synthesis, biological profiling, and modeling of over 650 analogs culminated in the identification of the clinical candidate RSV604: (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][3][4]di-azepin-3-yl)-urea .[1][2]

Synthesis of RSV604 Enantiomers

The synthesis of RSV604 hinges on the construction of the chiral 3-amino-1,4-benzodiazepine-2-one core. The general approach involves the synthesis of this core structure as a racemate, followed by either chiral resolution or reaction with the appropriate isocyanate and subsequent separation of the final diastereomeric or enantiomeric products. An enantioselective synthesis, for instance through asymmetric hydrogenation, would be an alternative strategy for large-scale production.[5]

The key steps illustrated below outline a logical pathway based on established benzodiazepine chemistry.[5][6] The process starts from 2-aminobenzophenone, proceeds to form the racemic 3-amino intermediate, which is then reacted with 2-fluorophenyl isocyanate to yield a racemic mixture of the final product. The enantiomers are then separated to yield the active (S)-enantiomer (RSV604) and the less active (R)-enantiomer.

Mechanism of Action

RSV604 exhibits a novel mechanism of action by directly targeting the highly conserved viral nucleocapsid (N) protein, which is essential for RSV replication and transcription.[1][7] Unlike fusion inhibitors that block viral entry, RSV604 is effective post-entry.[1]

Studies have revealed that RSV604 has a dual inhibitory effect on the viral life cycle:[3][8]

-

Inhibition of Viral RNA Synthesis: It interferes with the function of the N protein, likely before the formation of the replication-transcription complex, thereby inhibiting the synthesis of viral RNA.[3][8]

-

Reduction of Virion Infectivity: It also acts at a later stage, causing the virus particles that are released from the infected cell to be less infectious.[3]

This dual mechanism makes the N protein an attractive target for antiviral therapy. RSV604 was the first compound targeting the N protein to advance to clinical trials.[1]

Quantitative Biological Data

RSV604 (the S-enantiomer) demonstrates potent submicromolar activity against a wide range of RSV A and B subtype clinical isolates.[1] Its direct interaction with the N protein has been quantified using biophysical methods.

Table 1: In Vitro Antiviral Activity of RSV604 (S-enantiomer)

| Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Plaque Reduction | HEp-2 | Long, A2, B, RSS | 0.5 - 0.9 | [1] |

| Plaque Reduction | HEp-2 | 40 Clinical Isolates (A/B) | 0.8 ± 0.2 (mean) | [1] |

| XTT (Cell Protection) | HEp-2 | A2 | 0.86 | [4] |

| Cell ELISA | HEp-2 | A2 | 1.7 |[4] |

Table 2: Target Binding and Cytotoxicity of RSV604 (S-enantiomer)

| Parameter | Method | Details | Value | Reference |

|---|---|---|---|---|

| Target Affinity | ||||

| Dissociation Constant (Kd) | Surface Plasmon Resonance (SPR) | Direct binding to recombinant N protein | 1.6 ± 0.4 μM | [3] |

| Cytotoxicity | ||||

| CC₅₀ | XTT Assay | HEp-2 cells | >50 μM | [1] |

| Therapeutic Ratio (CC₅₀/EC₅₀) | Calculated | Based on Plaque Reduction Assay | >58 |[1] |

Table 3: Enantiomer Activity Comparison

| Enantiomer | Compound Name | Relative Antiviral Activity | Note | Reference |

|---|---|---|---|---|

| (S)-enantiomer | RSV604 | Active | The potent "eutomer" selected for clinical development. | [1] |

| (R)-enantiomer | - | Significantly Less Active | Consistently demonstrated lower potency across assays. |[9] |

Detailed Experimental Protocols

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

-

Cell Seeding: Seed confluent monolayers of HEp-2 cells in 6-well or 12-well plates and incubate overnight to allow cell attachment.[10]

-

Virus Preparation: Prepare serial dilutions of the RSV stock in serum-free medium.

-

Infection: Remove growth medium from the cell monolayers. Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Compound Addition: Prepare serial dilutions of RSV604 in the overlay medium.

-

Overlay: After the infection period, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., DMEM/F12 with 0.3% agarose) containing the various concentrations of the test compound or a vehicle control (DMSO).[10]

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 5-7 days until plaques are visible.

-

Staining and Counting: Fix the cells with 1% formal saline. Remove the agarose overlay and stain the cell monolayer with a solution such as 0.05% neutral red or via immunostaining with an anti-RSV antibody.[10][11]

-

Analysis: Manually or automatically count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

XTT Cell Viability/Protection Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, thereby quantifying the protective effect of a compound against virus-induced cell death.[12]

-

Cell Seeding: Seed HEp-2 cells in a 96-well microtiter plate at a density of approximately 2,500 cells per well in 100 µL of culture medium and incubate overnight.[13]

-

Infection and Treatment: Infect the cells with RSV and simultaneously add 50 µL of medium containing serial dilutions of RSV604 or a vehicle control. Include uninfected cells as a control for cell viability.

-

Incubation: Incubate the plates for 6 days at 37°C until maximal cytopathic effect is observed in the virus control wells.[1]

-

Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent (activator) at a specified ratio (e.g., 50:1).[14]

-

Detection: Add 50 µL of the XTT working solution to each well.

-

Incubation: Incubate the plate for 2-5 hours at 37°C to allow for the conversion of the yellow XTT tetrazolium salt to the orange formazan product by metabolically active cells.

-

Measurement: Read the absorbance of the wells at 450 nm using a microplate reader.

-

Analysis: The EC₅₀ is the compound concentration that provides 50% protection from virus-induced cell death. The CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%.

Surface Plasmon Resonance (SPR) for N Protein Binding

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (RSV604) and an immobilized protein (RSV N protein).[3][15]

-

Protein Immobilization: Immobilize purified, recombinant His-tagged RSV N protein onto an NTA sensor chip via standard nickel capture chemistry.[3]

-

System Preparation: Equilibrate the system with a running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 50 μM EDTA, 1 mM TCEP, 0.005% Tween-20).[3]

-

Binding Analysis (Association): Inject varying concentrations of RSV604 in running buffer over the sensor chip surface at a constant flow rate. The binding of RSV604 to the N protein causes a change in the refractive index at the surface, which is measured in real-time as a change in response units (RU).

-

Dissociation: Replace the RSV604 solution with running buffer and monitor the decrease in RU as the compound dissociates from the N protein.

-

Regeneration: If necessary, inject a regeneration solution (e.g., EDTA) to strip the bound protein from the chip for subsequent experiments.

-

Data Analysis: Analyze the resulting sensorgrams (plots of RU versus time). Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]

Clinical Development and Conclusion

RSV604 advanced to Phase II clinical trials, representing a significant milestone for a novel class of RSV inhibitors targeting the N protein.[1] In a Phase 2a study involving stem cell transplant patients, RSV604 demonstrated a reduction in viral load and symptoms in a subset of patients who achieved sufficient plasma exposure levels.[7] However, the compound was ultimately discontinued due to suboptimal potency and challenging pharmacokinetic properties, which made it difficult to achieve and maintain therapeutic concentrations in all patients.[7]

Despite its discontinuation, the discovery and development of RSV604 provided an invaluable proof-of-concept: the RSV nucleocapsid protein is a druggable antiviral target. The program generated crucial insights into the structure-activity relationships of 1,4-benzodiazepine inhibitors and highlighted the absolute necessity of stereochemical purity for potent antiviral activity. This foundational work has paved the way for the development of next-generation N protein inhibitors with improved potency and pharmacokinetic profiles.

References

- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea [smolecule.com]

- 6. scielo.br [scielo.br]

- 7. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis | springermedizin.de [springermedizin.de]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. apexbt.com [apexbt.com]

- 15. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

Binding Affinity of the RSV604 R-Enantiomer to the Respiratory Syncytial Virus Nucleoprotein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the R-enantiomer of RSV604, a benzodiazepine derivative, to the Respiratory Syncytial Virus (RSV) nucleoprotein (N). RSV604 has been identified as an inhibitor of RSV replication, targeting the highly conserved N protein, which is essential for viral genome encapsidation, transcription, and replication.[1] The antiviral activity of the precursor compound was discovered to be stereospecific, with the S-enantiomer, RSV604, being the active component.[2] This document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental processes.

Executive Summary

Direct quantitative binding data for the R-enantiomer of RSV604 to the RSV nucleoprotein is not extensively published. However, the available literature consistently demonstrates that the antiviral activity resides with the S-enantiomer. It is explicitly stated that the R-enantiomers of this chemical series are consistently less active against RSV. This strongly suggests a significantly lower or negligible binding affinity of the R-enantiomer for the RSV nucleoprotein compared to its S-counterpart.

The S-enantiomer, RSV604, has been shown to directly bind to the RSV nucleoprotein with a dissociation constant (Kd) in the low micromolar range.[1] This interaction is believed to inhibit the function of the N protein, leading to a reduction in viral RNA synthesis and the infectivity of progeny virions.[1]

Quantitative Data on Enantiomer Binding and Activity

The following table summarizes the known quantitative data for the active S-enantiomer (RSV604) and provides a qualitative assessment for the R-enantiomer based on available information.

| Compound | Target Protein | Binding Affinity (Kd) | Antiviral Activity (EC50) |

| RSV604 (S-enantiomer) | RSV Nucleoprotein (N) | 1.6 ± 0.4 μM[1] | 0.5 - 0.9 μM (Plaque Reduction Assay)[2] |

| RSV604 (R-enantiomer) | RSV Nucleoprotein (N) | Not Quantitatively Determined (Significantly less active) | Not Quantitatively Determined (Significantly less active) |

Mechanism of Action of the Active S-Enantiomer (RSV604)

RSV604 targets the RSV nucleoprotein, a critical component of the viral replication machinery. The N protein encapsidates the viral RNA genome to form a ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase. By binding to the N protein, RSV604 is proposed to interfere with its function, leading to two primary downstream effects in susceptible cell lines:

-

Inhibition of Viral RNA Synthesis: Disruption of the N protein's role within the RNP complex hinders the transcription and replication of the viral genome.[1]

-

Reduced Infectivity of Released Virions: The proper assembly and function of the nucleocapsid are essential for producing fully infectious viral particles.[1]

The following diagram illustrates the proposed mechanism of action for the active S-enantiomer.

Caption: Proposed mechanism of RSV604 (S-enantiomer) action on the RSV replication cycle.

Experimental Protocols

The binding affinity of the S-enantiomer of RSV604 to the RSV nucleoprotein was determined using Surface Plasmon Resonance (SPR). The following is a detailed description of the likely methodology.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To measure the direct binding interaction between RSV604 and the RSV N protein and to determine the equilibrium dissociation constant (Kd).

Materials:

-

Recombinant RSV Nucleoprotein (N-protein), truncated at the N-terminus to improve solubility and expressed in E. coli.

-

RSV604 (S-enantiomer) and R-enantiomer.

-

SPR instrument (e.g., Biacore).

-

Sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

DMSO for compound dilution.

Procedure:

-

Protein Immobilization:

-

The surface of the sensor chip is activated using a mixture of EDC and NHS.

-

Recombinant RSV N protein is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached.

-

The surface is then deactivated by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without the protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

A dilution series of the RSV604 enantiomers is prepared in the running buffer containing a small, constant percentage of DMSO to ensure solubility.

-

The compound solutions (analytes) are injected over the protein-immobilized and reference flow cells at a constant flow rate.

-

The association of the compound to the protein is monitored in real-time.

-

This is followed by an injection of running buffer to monitor the dissociation of the compound from the protein.

-

The sensor surface is regenerated between cycles if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

The response data from the reference cell is subtracted from the protein-immobilized cell to correct for bulk refractive index changes and non-specific binding.

-

The equilibrium binding responses are plotted against the concentration of the RSV604 enantiomer.

-

The resulting saturation curve is fitted to a steady-state affinity model to determine the dissociation constant (Kd).

-

The following diagram outlines the experimental workflow for determining the binding affinity using SPR.

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.

Conclusion

While a specific binding affinity value for the R-enantiomer of RSV604 to the RSV nucleoprotein is not available in the current body of scientific literature, the evidence strongly indicates that it is the biologically inactive or significantly less active stereoisomer. The antiviral efficacy of this class of compounds is attributed to the S-enantiomer, which directly binds to the RSV nucleoprotein with micromolar affinity, thereby inhibiting viral replication. Future studies directly comparing the binding kinetics of both enantiomers would be beneficial to definitively quantify the stereospecificity of this interaction.

References

A Technical Guide to the Biological Activity of the RSV N-Protein Inhibitor RSV604 and its Enantiomeric Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the biological activity of RSV604, a significant inhibitor of the Respiratory Syncytial Virus (RSV) nucleocapsid (N) protein. A critical point of clarification is that RSV604 is the biologically active S-enantiomer derived from a racemic precursor. Its counterpart, the R-enantiomer, is considered biologically inactive [1]. This guide will focus on the extensive data available for the active S-enantiomer, RSV604, covering its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Introduction: Enantioselectivity and Target Identification

RSV604 was developed from an initial racemic compound, A-33903, which showed moderate anti-RSV activity. Subsequent separation and testing of the individual isomers revealed that the antiviral properties were exclusively associated with the S-enantiomer[2][3]. This active S-enantiomer was then optimized to create RSV604, a potent benzodiazepine inhibitor[2][4].

The primary molecular target of RSV604 is the highly conserved RSV nucleocapsid (N) protein, a crucial component of the viral replication machinery[2][3]. The N protein is essential for encapsidating the viral RNA genome and functions as a key part of the ribonucleoprotein (RNP) complex, which is necessary for viral transcription and replication[2][3]. Resistance mutations to RSV604 have been mapped to the N protein gene, confirming it as the bona fide target[2][4][5].

Mechanism of Action

RSV604 exhibits a multi-faceted mechanism of action that is notably cell-type dependent.

-

Direct Target Engagement: RSV604 directly binds to the RSV N protein. Surface Plasmon Resonance (SPR) analysis confirmed this interaction, demonstrating a binding affinity (Kd) of 1.6 µM[6][7]. This was the first direct evidence of target engagement for this class of inhibitors[7][8][9].

-

Dual Inhibition in Susceptible Cells: In cell lines like HeLa, RSV604 engages in two distinct mechanisms:

-

Inhibition of Viral RNA Synthesis: It blocks the de novo synthesis of viral RNA. Time-of-addition studies show it is effective even when added hours after initial infection, supporting a post-entry mechanism targeting replication[2][8].

-

Reduction of Virion Infectivity: It impairs the infectivity of newly released virus particles[8][9].

-

-

Cell-Type Dependency: The inhibitory effect on viral RNA synthesis is not universal across all cell types. For instance, in BHK-21 cells, RSV604 does not inhibit viral RNA synthesis but still abolishes the infectivity of the released virions[8]. This cell-specific activity explains the observed differences in its potency (EC50) across various cell lines[8][10].

-

Action on Replication Complex: RSV604 does not appear to inhibit viral RNA synthesis in already formed or established replication complexes. This was demonstrated by its lack of activity in RSV subgenomic replicon assays and cell-free RNP assays, suggesting it acts at a step prior to the formation of the mature replication complex[8][9][11].

Signaling and Process Diagrams

Caption: RSV604 mechanism of action targeting viral replication and virion infectivity.

Quantitative Biological Data

The biological activity of RSV604 has been quantified across various assays and cell lines.

| Parameter | Value | Assay Type | Cell Line(s) | Reference(s) |

| Binding Affinity (Kd) | 1.6 µM | Surface Plasmon Resonance (SPR) | N/A (Purified N Protein) | [6][7] |

| EC50 | 0.5 - 0.9 µM | Plaque Reduction Assay | HEp-2 | [2][6] |

| 0.8 ± 0.2 µM | Plaque Reduction Assay | 40 Clinical Isolates (A/B) | [2][5] | |

| ~2 µM | RSV ELISA | HeLa, HEp-2 | [7] | |

| 0.86 µM | XTT (Cell Viability) | HEp-2 | [6] | |

| 1.7 µM | Cell ELISA (Antigen Synthesis) | HEp-2 | [6] | |

| >50 µM | RSV ELISA | BHK-21 | [10] | |

| EC90 | 14 µM | RSV ELISA | HeLa | [8] |

| Therapeutic Ratio | >58 | XTT Assay | HEp-2 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biological data. The following sections describe the key assays used to characterize RSV604.

Antiviral Activity Assays

a) Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell death.

-

Cell Seeding: HEp-2 cells are seeded into 6-well plates and grown to form a confluent monolayer.

-

Infection: Cell monolayers are infected with a low multiplicity of infection (MOI) of RSV.

-

Compound Treatment: After a viral adsorption period (e.g., 2 hours), the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of RSV604 or a vehicle control.

-

Incubation: Plates are incubated for several days (e.g., 4-5 days) to allow for plaque formation.

-

Visualization & Quantification: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques are counted, and the percent inhibition relative to the vehicle control is calculated to determine the EC50 value[12].

b) RSV Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput assay quantifies the level of viral antigen (e.g., RSV F protein) within infected cells.

-

Cell Seeding & Infection: Cells (e.g., HeLa, HEp-2) are seeded in 96-well plates. The next day, they are infected with RSV (MOI ~0.1) in the presence of serial dilutions of RSV604[7][10].

-

Incubation: Plates are incubated for 3 days to allow for viral replication and protein expression[7][10].

-

Cell Lysis & Antigen Detection: Cells are fixed and lysed. The amount of a specific viral protein (e.g., F protein) is quantified using a primary antibody specific to the antigen, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: A substrate is added, and the resulting colorimetric or chemiluminescent signal is read on a plate reader. The signal is proportional to the amount of viral antigen, and EC50/EC90 values are calculated based on dose-response curves[7].

c) XTT Cell Viability Assay: This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE) by quantifying cell viability.

-

Procedure: The assay is set up similarly to the RSV ELISA in 96-well plates.

-

Viability Measurement: After the incubation period, a tetrazolium salt solution (XTT) is added to the wells. Metabolically active (viable) cells reduce the XTT to a formazan dye.

-

Quantification: The amount of formazan produced is measured by absorbance at a specific wavelength. Higher absorbance indicates greater cell viability. The EC50 is the concentration of RSV604 that protects 50% of the cells from virus-induced death[2].

Mechanistic Assays

a) Surface Plasmon Resonance (SPR) for Binding Affinity: SPR is used to measure the direct binding kinetics and affinity between RSV604 and its target N protein.

-

Protein Immobilization: Purified, recombinant RSV N protein is immobilized on the surface of an SPR sensor chip[7].

-

Analyte Injection: Solutions containing various concentrations of RSV604 are flowed over the chip surface.

-

Binding Measurement: The binding of RSV604 to the N protein causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).

-

Data Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon, representing the binding affinity[7][13].

b) RSV Replicon Assay: This assay assesses compound activity specifically against viral RNA transcription and replication, independent of viral entry and assembly.

-

System: A cell line (e.g., BHK-21) is engineered to stably express the RSV replication machinery (N, P, L, and M2-1 proteins) and a subgenomic RSV RNA that contains a reporter gene (e.g., luciferase) in place of viral structural genes[10][14].

-

Compound Treatment: The replicon cells are treated with different concentrations of RSV604.

-

Reporter Gene Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and luciferase activity is measured. A decrease in luciferase signal indicates inhibition of the replicon's RNA synthesis[10]. RSV604 was found to be inactive in this assay, informing its mechanism of action[8][11].

Experimental Workflow Diagram

Caption: Workflow for characterizing the antiviral activity and mechanism of RSV604.

Conclusion

RSV604 is the active S-enantiomer of its chemical series, demonstrating potent, sub-micromolar activity against a wide range of RSV A and B clinical isolates[2][4]. Its mechanism involves direct binding to the viral N protein, leading to a cell-type-dependent inhibition of viral RNA synthesis and a reduction in the infectivity of progeny virions[8][9]. While development of RSV604 was halted after Phase II clinical trials for undisclosed reasons, its characterization provided invaluable insights into the N protein as a viable antiviral target[9][10]. The data and methodologies detailed in this guide underscore the specific and complex nature of its biological activity, providing a foundational resource for researchers in the field of RSV drug discovery. There is no publicly available biological activity data for its corresponding inactive R-enantiomer.

References

- 1. RSV604 (R enantiomer) | TargetMol [targetmol.com]

- 2. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

Stereospecificity of RSV604: A Technical Guide for Researchers

An In-depth Analysis of the Enantiomeric Activity of a Novel Benzodiazepine Inhibitor of Respiratory Syncytial Virus

This technical guide provides a comprehensive overview of the stereospecificity of RSV604, a potent inhibitor of Respiratory Syncytial Virus (RSV). Aimed at researchers, scientists, and drug development professionals, this document details the quantitative data supporting the stereospecific action of RSV604, outlines the experimental protocols for its evaluation, and visually represents the key pathways and experimental workflows.

Executive Summary

RSV604 is a novel benzodiazepine derivative that exhibits submicromolar activity against a broad range of clinical isolates of both RSV A and B subtypes.[1][2] A critical aspect of its development and efficacy lies in its stereochemistry. Early investigations revealed that the antiviral properties of this class of compounds are predominantly associated with a single enantiomer. The initial lead compound, a racemic mixture designated A-33903, demonstrated moderate anti-RSV activity.[1][3] Subsequent separation and testing of the individual isomers unequivocally showed that the antiviral activity resides in the S-enantiomer.[1][3] This discovery led to the optimization of the S-enantiomer, resulting in the development of RSV604, which is (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]di-azepin-3-yl)-urea.[1] The targeted inhibition of the viral nucleocapsid (N) protein by RSV604 underscores its novel mechanism of action.[1][2][4][5]

Quantitative Analysis of Stereospecific Activity

The following table summarizes the quantitative data from various in vitro assays, comparing the antiviral efficacy and cytotoxicity of the racemic precursor A-33903 and the isolated S-enantiomer, RSV604. The data clearly illustrates the superior potency of the S-enantiomer.

| Compound | Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| A-33903 (Racemic) | Cell ELISA | HEp-2 | RSS, Long, A2, B | ~5 | >50 | >10 | [1] |

| RSV604 (S-enantiomer) | Plaque Reduction | HEp-2 | RSS, Long, A2, B | 0.5 - 0.9 | >58 (solubility limited) | >58 | [1] |

| RSV604 (S-enantiomer) | XTT Assay | HEp-2 | A2 | 0.86 | >50 | >58 | [1][6] |

| RSV604 (S-enantiomer) | Cell ELISA | HEp-2 | A2 | 1.7 | >50 | >29 | [1] |

| RSV604 (S-enantiomer) | Plaque Reduction | - | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 | - | - | [1] |

Mechanism of Action: Targeting the RSV Nucleocapsid Protein

RSV604 exerts its antiviral effect by targeting the highly conserved RSV nucleocapsid (N) protein, a critical component of the viral replication machinery.[1][5] The N protein is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral transcription and replication.[4][7] Resistance to RSV604 has been mapped to mutations in the N protein, providing strong evidence for its direct interaction.[1][8]

Studies have shown that RSV604 directly binds to the N protein with a binding affinity (Kd) of 1.6 µM.[4][9] The proposed mechanism involves the inhibition of two key viral processes: viral RNA synthesis and the infectivity of newly released virions.[4][7][10] By interfering with the function of the N protein, RSV604 disrupts the formation or function of the RNP complex, thereby halting viral replication.

Caption: Proposed inhibitory pathway of RSV604 on the RSV replication cycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the stereospecificity and antiviral activity of RSV604.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

-

Cell Seeding: HEp-2 cells are seeded into 6-well plates and grown until they form a confluent monolayer.

-

Virus Infection: The cell monolayer is infected with a known dilution of RSV, calculated to produce a countable number of plaques (typically 50-100 per well).

-

Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (RSV604 or its analogs).

-

Incubation: The plates are incubated for 4-5 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

XTT Assay for Cytotoxicity and Antiviral Activity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability and, by extension, the cytopathic effect (CPE) of the virus and the protective effect of antiviral compounds.

-

Cell Seeding: HEp-2 cells are seeded into 96-well microtiter plates.

-

Compound and Virus Addition: For cytotoxicity (CC₅₀) determination, cells are incubated with serial dilutions of the compound alone. For antiviral activity (EC₅₀) determination, cells are infected with RSV and then treated with serial dilutions of the compound.

-

Incubation: Plates are incubated for 5-6 days at 37°C until the virus-infected, untreated control wells show maximal CPE.

-

XTT Staining: The XTT reagent, mixed with an electron-coupling agent (e.g., phenazine methosulfate), is added to each well.

-

Incubation and Measurement: Plates are incubated for a further 4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells. The absorbance is then read at 450 nm using a microplate reader.

-

Data Analysis: The CC₅₀ is the compound concentration that reduces cell viability by 50%. The EC₅₀ is the concentration that provides 50% protection from virus-induced cell death.

Cell-Based Enzyme-Linked Immunosorbent Assay (Cell ELISA)

This assay measures the reduction in viral antigen synthesis in infected cells as an indicator of antiviral activity.

-

Cell Seeding and Infection: HEp-2 cells are seeded in 96-well plates and infected with RSV.

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for 3 days at 37°C.

-

Cell Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular viral antigens.

-

Antibody Incubation: The cells are incubated with a primary antibody specific for an RSV protein (e.g., anti-RSV F protein monoclonal antibody), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition and Detection: A colorimetric substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

-

EC₅₀ Calculation: The EC₅₀ is the compound concentration that reduces the viral antigen signal by 50% compared to the untreated control.

Experimental Workflow for Stereospecificity Determination

The determination of RSV604's stereospecificity followed a logical and systematic experimental workflow, as depicted in the diagram below. This process began with the synthesis and initial screening of the racemic mixture, followed by the separation of its enantiomers and their individual evaluation to identify the pharmacologically active isomer.

Caption: Experimental workflow for identifying the active enantiomer of RSV604.

Logical Relationship of Stereoisomers and Activity

The relationship between the racemic mixture and its constituent enantiomers is fundamental to understanding the stereospecificity of RSV604. The racemic compound A-33903 is an equal mixture of the S- and R-enantiomers. As the experimental data demonstrates, the antiviral activity is almost exclusively attributed to the S-enantiomer, which was subsequently developed as RSV604.

Caption: Logical relationship of stereoisomers and their corresponding antiviral activity.

Conclusion

The development of RSV604 highlights the critical importance of stereochemistry in drug design and efficacy. The data unequivocally demonstrates that the potent anti-RSV activity of this benzodiazepine class resides in the S-enantiomer. By targeting the viral N protein, RSV604 presents a novel mechanism for inhibiting RSV replication. The detailed experimental protocols provided herein offer a guide for the continued research and development of RSV inhibitors. This technical guide serves as a valuable resource for scientists working to address the significant global health burden of RSV infection.

References

- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. selleckchem.com [selleckchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanism of action for respiratory syncytial virus inhibitor RSV604 [pubmed.ncbi.nlm.nih.gov]

The Role of Stereochemistry in RSV Inhibition: A Technical Guide to the RSV604 Enantiomers in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RSV604, a novel benzodiazepine inhibitor of the respiratory syncytial virus (RSV). A critical focus is placed on the stereochemistry of this compound and the distinct role of its R and S enantiomers in antiviral activity. This document synthesizes key findings on its mechanism of action, antiviral potency, and the experimental methodologies used in its evaluation.

Introduction: The Significance of Enantiomers in RSV604 Development

RSV604, chemically known as (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]di-azepin-3-yl)-urea, emerged from a lead optimization program targeting RSV replication.[1] Early investigations into its precursor, a racemic mixture designated A-33903, revealed potent anti-RSV activity. Subsequent separation and analysis of the individual enantiomers demonstrated that the antiviral properties were predominantly associated with the S-enantiomer.[1][3] The R-enantiomer was found to be consistently less active.[4] This discovery underscored the stereospecific nature of the interaction with its viral target and led to the focused development of the S-enantiomer, which became the clinical candidate RSV604.[1][3]

Mechanism of Action: Targeting the RSV Nucleocapsid (N) Protein

RSV604 exerts its antiviral effect through a novel mechanism of action, targeting the highly conserved nucleocapsid (N) protein of the virus.[1][2][5] The N protein is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, a critical component for viral replication and transcription.[1][6][7]

Studies have elucidated a dual mechanism of action for RSV604 in susceptible cell lines like HeLa and HEp-2 cells:[6][7][8][9][10]

-

Inhibition of Viral RNA Synthesis: RSV604 significantly reduces the levels of intracellular viral RNA.[6][10]

-

Reduction of Virion Infectivity: The compound also diminishes the infectivity of the virus particles that are released from infected cells.[6][8][9]

Interestingly, the inhibitory effect on viral RNA synthesis is cell-line dependent, which explains the variable potency of the compound across different cell types.[6][7][9][11] For instance, RSV604 shows minimal activity in BHK-21 cells because it does not inhibit viral RNA synthesis in this cell line, although it still reduces the infectivity of released virions.[6][11]

The generation of RSV mutants resistant to RSV604 provided crucial evidence for its target. These resistant viruses consistently showed mutations in the gene encoding the N protein, specifically within a region thought to be important for its structure and function.[1][2][12] Direct binding studies using surface plasmon resonance (SPR) later confirmed that RSV604 physically interacts with the RSV N protein.[6][13]

Quantitative Data Summary

The antiviral activity of RSV604 and its precursors has been quantified in various assays. The following tables summarize the key data.

Table 1: In Vitro Antiviral Activity of RSV604 and Related Compounds

| Compound | Assay Type | Cell Line | RSV Strain(s) | EC₅₀ (µM) | Therapeutic Ratio (CC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|---|---|

| RSV604 (S-enantiomer) | Plaque Reduction | HEp-2 | Lab Strains | 0.5 - 0.9 | >58 | [1] |

| Plaque Reduction | HEp-2 | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 (mean) | - | [1] | |

| XTT Assay | HEp-2 | Lab Strains | 0.8 | >62 | [1] | |

| Cell ELISA | HEp-2 | Lab Strains | 0.7 | >71 | [1] | |

| RSV ELISA | HeLa | A2 | ~2.0 | - | [6][11] | |

| RSV ELISA | BHK-21 | A2 | Minimal Activity | - | [6][11] | |

| A-33903 (Racemate) | Cell ELISA | HEp-2 | Lab Strains | 2.5 | >20 | [1] |

| A-33903 (S-enantiomer) | - | - | - | 1.5 | - | [1] |

| Ribavirin | Plaque Reduction | HEp-2 | Lab Strains | 12 | 1.8 | [1] |

| | Cell ELISA | HEp-2 | Lab Strains | 6.3 | 3.5 |[1] |

Table 2: Activity of RSV604 in a Human Airway Epithelial (HAE) Cell Model

| Compound | Concentration (µM) | Effect on RSV Replication | Reference |

|---|---|---|---|

| RSV604 | 1 | ~50% inhibition | [1] |

| 2 | Blocked virus replication | [1] | |

| 10 | Completely blocked infection | [1] |

| | 20 | Completely blocked infection |[1] |

Table 3: Resistance Profile of RSV604

| Resistant Virus | Mutation in N Protein | Fold Resistance vs. Wild-Type | Assay Type | Reference |

|---|---|---|---|---|

| RSV604-Resistant (Passage 8) | L139I, I129L | >40 | Plaque Assay & Cell ELISA | [1] |

| Recombinant (N105D) | N105D | 13 | Plaque Reduction | [1] |

| Recombinant (L139I) | L139I | 16 | Plaque Reduction | [1] |

| Recombinant (I129L + L139I) | I129L, L139I | >44 | Plaque Reduction |[1] |

Note: The binding affinity (Kd) of RSV604 to the N protein was determined to be approximately 1.34 - 1.6 µM via SPR. Interestingly, resistance mutations did not significantly alter this binding affinity, suggesting a resistance mechanism other than the loss of direct binding.[6][13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize RSV604.

A. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of cultured cells.

-

Cell Seeding: Plate a susceptible cell line (e.g., HEp-2 cells) in multi-well plates to form a confluent monolayer.

-

Infection: Remove the culture medium and infect the cell monolayer with a known dilution of RSV, calculated to produce a countable number of plaques.

-

Compound Addition: After a viral adsorption period (e.g., 2 hours), remove the inoculum. Add an overlay medium (e.g., containing methylcellulose) with serial dilutions of the test compound (RSV604) or a control. The overlay restricts virus spread to adjacent cells, leading to discrete plaques.

-

Incubation: Incubate the plates for several days (e.g., 5 days) at 37°C to allow for plaque development.

-

Visualization and Counting: Fix the cells (e.g., with formalin), remove the overlay, and stain the cell monolayer with a dye like crystal violet. Plaques appear as clear zones against a background of stained, viable cells.

-

Calculation: Count the number of plaques at each compound concentration. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

B. XTT Assay: This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

-

Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates. Infect the cells with RSV.

-

Compound Treatment: Add serial dilutions of the test compound to the infected cells. Include uninfected cell controls and infected, untreated controls.

-

Incubation: Incubate the plates for several days until significant CPE is observed in the untreated virus control wells.

-

XTT Addition: Add the XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to the wells. Metabolically active (living) cells will reduce the XTT to a formazan dye, resulting in a color change.

-

Measurement: Measure the absorbance of the wells using a spectrophotometer.

-

Calculation: The EC₅₀ is the compound concentration that protects 50% of the cells from virus-induced death, as measured by the colorimetric signal.

This in vitro model mimics the structure and physiology of the human respiratory tract.[1]

-

Culture: Primary human airway epithelial cells are cultured on a porous membrane support at an air-liquid interface. This allows the cells to differentiate into a pseudostratified epithelium, complete with cilia and mucus production, resembling the in vivo airway.

-

Infection: The apical (air-facing) surface of the HAE culture is inoculated with RSV (e.g., a recombinant GFP-expressing strain for visualization).

-

Compound Treatment: Simultaneously, the test compound (RSV604) is added to the medium on the basolateral (membrane-facing) side. This simulates systemic drug delivery.

-

Analysis: Virus replication and spread are monitored over several days, typically by observing GFP expression via fluorescence microscopy or by titrating virus released from the apical surface. The effectiveness of the compound is judged by the reduction in fluorescence or viral titer compared to untreated controls.[1]

-

Serial Passage: Infect a susceptible cell line (e.g., HEp-2) with RSV in the presence of a sub-inhibitory concentration of RSV604.

-

Harvest and Re-passage: After several days, harvest the virus from the supernatant and use it to infect fresh cells, gradually increasing the concentration of RSV604 with each passage.

-

Isolation: This process selects for viral mutants that can replicate in the presence of the drug. After several passages, resistant virus populations can be isolated by plaque purification under drug pressure.

-

Sequencing: Extract viral RNA from the resistant clones and perform reverse transcription-PCR (RT-PCR) to amplify the gene encoding the target protein (the N gene in this case). Sequence the amplified DNA to identify mutations responsible for the resistance phenotype.[1]

The Role of the R-enantiomer in Research

The primary role of the RSV604 R-enantiomer in antiviral research has been to serve as a negative control and to establish the stereochemical requirements for antiviral activity. The consistent observation that the S-enantiomer is significantly more potent than the R-enantiomer confirms that the drug-target interaction is highly specific.[4] This finding is a cornerstone of the structure-activity relationship (SAR) for this class of compounds and guided the decision to advance only the S-enantiomer into further development.

Conclusion and Clinical Perspective

RSV604 represents a significant advancement in the search for novel RSV inhibitors, primarily through the identification of the viral N protein as a druggable target. The research clearly demonstrates that the antiviral activity of this benzodiazepine class resides in the S-enantiomer, while the R-enantiomer is largely inactive. This stereospecificity highlights a precise molecular interaction between the drug and its target. Although RSV604 showed promise and advanced to Phase II clinical trials, its development was ultimately discontinued.[1][12] Nevertheless, the insights gained from the study of RSV604 and its enantiomers, particularly regarding its unique mechanism of action, continue to inform and guide the ongoing development of new and more potent antiviral therapies against RSV.

References

- 1. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RSV604, a novel inhibitor of respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Pharmacology of RSV604 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The significant global health burden of RSV has driven extensive research into effective antiviral therapies. Among the promising candidates that have emerged is RSV604, a novel small-molecule inhibitor of RSV replication. This technical guide provides a comprehensive overview of the pharmacology of RSV604 and its isomers, with a focus on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used for its characterization.

Core Pharmacology of RSV604

RSV604 is a benzodiazepine derivative that has demonstrated potent, submicromolar activity against both A and B subtypes of RSV.[1] The antiviral activity of this class of compounds is stereospecific, with the (S)-enantiomer being the active form. The development of RSV604 originated from the screening of a racemic mixture, A-33903, which showed moderate anti-RSV activity. Separation of the enantiomers of A-33903 revealed that the antiviral properties resided in the (S)-enantiomer.[1] Further optimization of this active isomer led to the identification of RSV604.

Mechanism of Action

RSV604 exerts its antiviral effect by targeting the viral nucleocapsid (N) protein.[1] The N protein is a critical component of the RSV replication machinery, responsible for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for both viral transcription and replication. By binding to the N protein, RSV604 is thought to interfere with its function, thereby inhibiting viral RNA synthesis and subsequent replication. Studies have shown that RSV604 is active when added up to 6 hours post-infection, indicating a post-entry mechanism of action consistent with the inhibition of viral replication.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for RSV604 and its precursors. This data has been compiled from various in vitro assays designed to measure antiviral efficacy and target engagement.

Table 1: In Vitro Antiviral Activity of RSV604 and Precursors against RSV

| Compound | Isomer | Target | Assay Type | Cell Line | RSV Strain(s) | EC50 (µM) | Reference |

| A-33903 | Racemic | N Protein | Cell ELISA | HEp-2 | Long | ~4.25 | [1] |

| A-33903 | (S)-enantiomer | N Protein | - | - | - | Active | [1] |

| A-57400 | (S)-enantiomer | N Protein | Cell ELISA | HEp-2 | Long | <4.25 | [1] |

| RSV604 | (S)-enantiomer | N Protein | Plaque Reduction | HEp-2 | A2, Long, B, RSS | 0.5 - 0.9 | [1] |

| RSV604 | (S)-enantiomer | N Protein | XTT Assay | HEp-2 | Long | 0.86 | [1] |

| RSV604 | (S)-enantiomer | N Protein | Cell ELISA | HEp-2 | Long | 1.7 | [1] |

| RSV604 | (S)-enantiomer | N Protein | Plaque Reduction | - | 40 Clinical Isolates (A & B) | 0.8 ± 0.2 | [1] |

Note: The EC50 for A-33903 in the Cell ELISA was reported as being approximately 2.5 times less active than ribavirin, which had an EC50 of 10.6 µM in the same assay.

Table 2: Target Binding Affinity of RSV604

| Ligand | Analyte | Assay Type | Kd (µM) | Reference |

| RSV604 | RSV Nucleocapsid (N) Protein | Surface Plasmon Resonance (SPR) | 1.6 ± 0.4 | [2] |

Detailed Experimental Protocols

The characterization of RSV604 involved a panel of in vitro assays. The detailed methodologies for these key experiments are provided below.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Materials:

-

HEp-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Respiratory Syncytial Virus (RSV) stock

-

RSV604 and other test compounds

-

Agarose or other overlay medium (e.g., Avicel)

-

Neutral Red or Crystal Violet stain

-

Phosphate-Buffered Saline (PBS)

-

6-well or 24-well tissue culture plates

Protocol:

-

Cell Seeding: Seed HEp-2 cells in 6-well or 24-well plates to form a confluent monolayer. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of RSV604 and control compounds in serum-free DMEM.

-

Virus Infection: Aspirate the culture medium from the confluent HEp-2 cell monolayers. Infect the cells with a dilution of RSV calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Addition: Immediately after infection, add the prepared dilutions of the test compounds to the respective wells.

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 5-7 days) at 37°C with 5% CO2.

-

Overlay: After the initial infection period (e.g., 2 hours), remove the virus inoculum and overlay the cell monolayer with a medium containing agarose or another viscous agent to restrict virus spread to adjacent cells.

-

Staining: After the incubation period, fix the cells (e.g., with 10% formalin) and stain the monolayer with a vital stain such as Neutral Red or Crystal Violet. Live cells will take up the stain, while areas of viral-induced cell death (plaques) will remain clear.

-

Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percent inhibition for each compound concentration is calculated relative to the virus-only control. The 50% effective concentration (EC50) is then determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and can be used to assess the cytoprotective effect of an antiviral compound against virus-induced cell death.

Materials:

-

HEp-2 cells

-

DMEM with supplements

-

RSV stock

-

RSV604 and other test compounds

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Electron coupling reagent (e.g., PMS - phenazine methosulfate)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Infection and Treatment: Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within the desired timeframe. Concurrently, treat the cells with serial dilutions of RSV604. Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (e.g., 5-6 days).

-

XTT Reagent Addition: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add the mixture to each well of the plate.

-

Incubation with XTT: Incubate the plate for a further 4-6 hours at 37°C to allow for the conversion of XTT to its formazan product by metabolically active cells.

-

Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the uninfected cell control. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.

Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of viral antigen produced in infected cells and is used to measure the inhibitory effect of a compound on viral protein synthesis.

Materials:

-

HEp-2 cells

-

DMEM with supplements

-

RSV stock

-

RSV604 and other test compounds

-

Primary antibody against an RSV protein (e.g., anti-RSV F protein monoclonal antibody)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., sulfuric acid)

-

Fixing and permeabilizing solutions (e.g., methanol, acetone)

-

Wash buffer (e.g., PBS with Tween-20)

-

Blocking buffer (e.g., PBS with bovine serum albumin)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Infection: Seed HEp-2 cells in 96-well plates and allow them to adhere. Infect the cells with RSV and simultaneously treat with serial dilutions of RSV604.

-

Incubation: Incubate the plates for a period that allows for significant viral antigen expression (e.g., 3 days).

-

Cell Fixation and Permeabilization: Aspirate the medium, and fix the cells with a suitable fixative. Permeabilize the cell membranes to allow antibody access to intracellular viral antigens.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer.

-

Primary Antibody Incubation: Add the primary antibody specific for an RSV antigen and incubate to allow binding.

-

Washing: Wash the wells multiple times with wash buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

-

Washing: Repeat the washing steps to remove unbound secondary antibody.

-

Substrate Addition and Color Development: Add the TMB substrate. HRP will catalyze a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

EC50 Determination: The absorbance is proportional to the amount of viral antigen. Calculate the percent inhibition of antigen production for each compound concentration relative to the virus-only control. Determine the EC50 from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (RSV604) and an analyte (RSV N protein).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant RSV Nucleocapsid (N) protein

-

RSV604

-

Immobilization and running buffers

-

Regeneration solution

Protocol:

-

Protein Immobilization: Immobilize the recombinant RSV N protein onto the surface of the sensor chip using standard amine coupling chemistry or other suitable methods.

-

Ligand Injection: Prepare a series of concentrations of RSV604 in the running buffer. Inject these solutions sequentially over the sensor chip surface containing the immobilized N protein.

-

Association and Dissociation Monitoring: The SPR instrument measures the change in the refractive index at the sensor surface in real-time as RSV604 binds to (association phase) and dissociates from (dissociation phase) the N protein. This is recorded as a sensorgram.

-

Regeneration: After each cycle, inject a regeneration solution to remove all bound RSV604 from the N protein, preparing the surface for the next injection.

-

Data Analysis: Analyze the sensorgrams using the instrument's software. By fitting the association and dissociation curves to kinetic models, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined. The Kd value represents the affinity of RSV604 for the N protein.

Visualizing the Mechanism and Workflow

To better understand the context of RSV604's action and the process of its characterization, the following diagrams are provided.

Caption: RSV Replication Cycle and the Mechanism of Action of RSV604.

Caption: Experimental Workflow for the Discovery and Characterization of RSV604.

Conclusion

RSV604 is a potent, stereospecific inhibitor of RSV replication that targets the viral nucleocapsid protein. The comprehensive pharmacological data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel antiviral strategies against RSV. The well-defined mechanism of action and the robust in vitro activity profile of RSV604 underscore the potential of targeting the RSV N protein for therapeutic intervention. Further investigation into the structure-activity relationships of this and related chemical series may lead to the development of even more potent and effective anti-RSV agents.

References

The R Enantiomer of RSV604: A Technical Guide to its Use as a Negative Control in Respiratory Syncytial Virus Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical area of research. RSV604, the S-enantiomer of a novel benzodiazepine compound, has been identified as a potent inhibitor of RSV replication.[1][2] Its mechanism of action involves targeting the viral nucleocapsid (N) protein, which is essential for viral genome encapsidation, transcription, and replication.[1][3][4] In the rigorous process of drug discovery and validation, the use of appropriate controls is paramount to ensure the specificity of the observed antiviral effects. The R-enantiomer of RSV604, being stereochemically distinct from the active S-enantiomer, serves as an ideal negative control in RSV assays. This technical guide provides an in-depth overview of the use of the RSV604 R-enantiomer, including its comparative activity, relevant experimental protocols, and the underlying scientific principles.

The Role of Chirality in Antiviral Activity